N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ab-fubinaca, (+/-)- is a synthetic cannabinoid that acts as a potent agonist for the cannabinoid receptors. It was originally developed by Pfizer in 2009 as an analgesic medication but was never pursued for human use . This compound has been found in synthetic cannabinoid blends and has been linked to hospitalizations and deaths .
Preparation Methods
The synthesis of Ab-fubinaca, (+/-)- involves several stepsThe reaction conditions often involve the use of reagents such as indazole, fluorobenzyl bromide, and isocyanates
Chemical Reactions Analysis
Ab-fubinaca, (+/-)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions include hydroxylated and carboxylated metabolites.
Scientific Research Applications
Ab-fubinaca, (+/-)- has several scientific research applications:
Chemistry: It is used to study the structure-activity relationship of synthetic cannabinoids.
Biology: Researchers use it to understand the interaction between synthetic cannabinoids and cannabinoid receptors.
Medicine: Although not used clinically, it helps in the development of new analgesic drugs.
Industry: It is used in forensic science to detect synthetic cannabinoids in biological samples.
Mechanism of Action
Ab-fubinaca, (+/-)- exerts its effects by acting as a full agonist at the CB1 and CB2 cannabinoid receptors. It binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. This activation results in various physiological effects, including altered perception, agitation, and hallucinations .
Comparison with Similar Compounds
Ab-fubinaca, (+/-)- is similar to other synthetic cannabinoids such as ADB-FUBINACA and AMB-FUBINACA. it is unique in its specific binding affinity and potency at the cannabinoid receptors. Similar compounds include:
- ADB-FUBINACA
- AMB-FUBINACA
- AB-PINACA
- 5F-AB-PINACA
Properties
CAS No. |
1629062-56-1 |
---|---|
Molecular Formula |
C20H21FN4O2 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide |
InChI |
InChI=1S/C20H21FN4O2/c1-12(2)17(19(22)26)23-20(27)18-15-5-3-4-6-16(15)25(24-18)11-13-7-9-14(21)10-8-13/h3-10,12,17H,11H2,1-2H3,(H2,22,26)(H,23,27) |
InChI Key |
AKOOIMKXADOPDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.